2,2-Dimethyldecanoic acid
Overview
Description
2,2-Dimethyldecanoic acid is an organic compound with the molecular formula C12H24O2. It is a branched-chain fatty acid, characterized by the presence of two methyl groups attached to the second carbon of the decanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyldecanoic acid typically involves the alkylation of decanoic acid with appropriate methylating agents. One common method is the reaction of decanoic acid with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield .
Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation of decanoic acid derivatives or the use of biocatalytic methods. These methods are optimized for large-scale production, ensuring cost-effectiveness and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyldecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.
Major Products: The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Dimethyldecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, including its effects on cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals, lubricants, and surfactants
Mechanism of Action
The mechanism by which 2,2-Dimethyldecanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities, influence signal transduction pathways, and alter membrane properties. These interactions are crucial for its biological and industrial applications .
Comparison with Similar Compounds
Decanoic Acid: A straight-chain fatty acid with similar chemical properties but lacks the branched structure.
2-Methyldecanoic Acid: A related compound with a single methyl group on the second carbon.
3,3-Dimethyldecanoic Acid: Another branched-chain fatty acid with methyl groups on the third carbon.
Uniqueness: 2,2-Dimethyldecanoic acid is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. This branching can influence its reactivity, solubility, and interaction with biological systems, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,2-dimethyldecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-4-5-6-7-8-9-10-12(2,3)11(13)14/h4-10H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZDCGSNJUZNBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277028 | |
Record name | 2,2-DIMETHYLDECANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5343-54-4 | |
Record name | 2,2-Dimethyldecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5343-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethyldecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005343544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-DIMETHYLDECANOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=468 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-DIMETHYLDECANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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